molecular formula C15H9ClFN3O3 B2408942 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate CAS No. 454176-80-8

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate

Cat. No.: B2408942
CAS No.: 454176-80-8
M. Wt: 333.7
InChI Key: BVIPUMYXRFUVHD-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring fused with a benzene ring and a benzoate ester group. The presence of chlorine and fluorine atoms further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The subsequent steps include the introduction of the benzoate ester group and the halogenation to incorporate chlorine and fluorine atoms. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality. Solvent extraction, crystallization, and purification techniques are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting specific biological pathways.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate: Lacks the halogen atoms, resulting in different reactivity and applications.

    2-chloro-6-fluorobenzoic acid: Shares the halogenated benzoic acid structure but lacks the triazine ring.

    (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate: Similar structure but without the fluorine atom, affecting its chemical properties.

Uniqueness

The unique combination of the triazine ring, benzoate ester group, and halogen atoms in (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chloro-6-fluorobenzoate imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-chloro-6-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O3/c16-10-5-3-6-11(17)13(10)15(22)23-8-20-14(21)9-4-1-2-7-12(9)18-19-20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIPUMYXRFUVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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